4-Amino-3,5-di-tert-butylphenol
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Overview
Description
4-Amino-3,5-di-tert-butylphenol is an organic compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and an amino group at the 4 position. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-di-tert-butylphenol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2,4-di-tert-butyl-5-nitrophenol using ammonium formate and palladium on activated carbon as a catalyst. The reaction is carried out in ethanol under reflux conditions for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ammonium formate and palladium on activated carbon are commonly used for reduction.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Amino-3,5-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-di-tert-butylphenol primarily involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species (ROS), thereby preventing oxidative damage to cells and materials . The compound’s ability to inhibit monoamine oxidase (MAO) also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant and antifungal properties.
3,5-Di-tert-butylphenol: Exhibits similar antioxidant activities and is used in various industrial applications.
2,6-Di-tert-butyl-4-aminophenol: Another phenol derivative with antioxidant properties.
Uniqueness
4-Amino-3,5-di-tert-butylphenol is unique due to the presence of both amino and tert-butyl groups, which enhance its antioxidant properties and make it a valuable compound in various applications. Its ability to inhibit MAO and its potential cytotoxic activity against cancer cells further distinguish it from other similar compounds .
Properties
CAS No. |
15197-89-4 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-amino-3,5-ditert-butylphenol |
InChI |
InChI=1S/C14H23NO/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,16H,15H2,1-6H3 |
InChI Key |
XEEMQCHTKWPXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)O |
Origin of Product |
United States |
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